

UNC0646: A Technical Guide to a Potent G9a/GLP Inhibitor

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Compound of Interest

Compound Name: *UNC0646*

Cat. No.: *B612093*

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Abstract

UNC0646 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a crucial role in epigenetic regulation by catalyzing the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of **UNC0646**, including detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development.

Discovery and Development

UNC0646 was developed through a systematic structure-activity relationship (SAR) study aimed at improving the cellular potency and reducing the toxicity of earlier G9a/GLP inhibitors. [1][2] The development originated from the quinazoline scaffold of the initial hit compound, BIX01294. Subsequent optimization led to the creation of UNC0321, a highly potent inhibitor that unfortunately lacked significant cellular activity. Further medicinal chemistry efforts focused on enhancing cell permeability, which resulted in the discovery of **UNC0646**. This compound demonstrated excellent potency in a variety of cell lines with a favorable separation between its functional potency and cellular toxicity.[1][2]

Chemical Properties

UNC0646 is a quinazoline derivative with the following chemical properties:

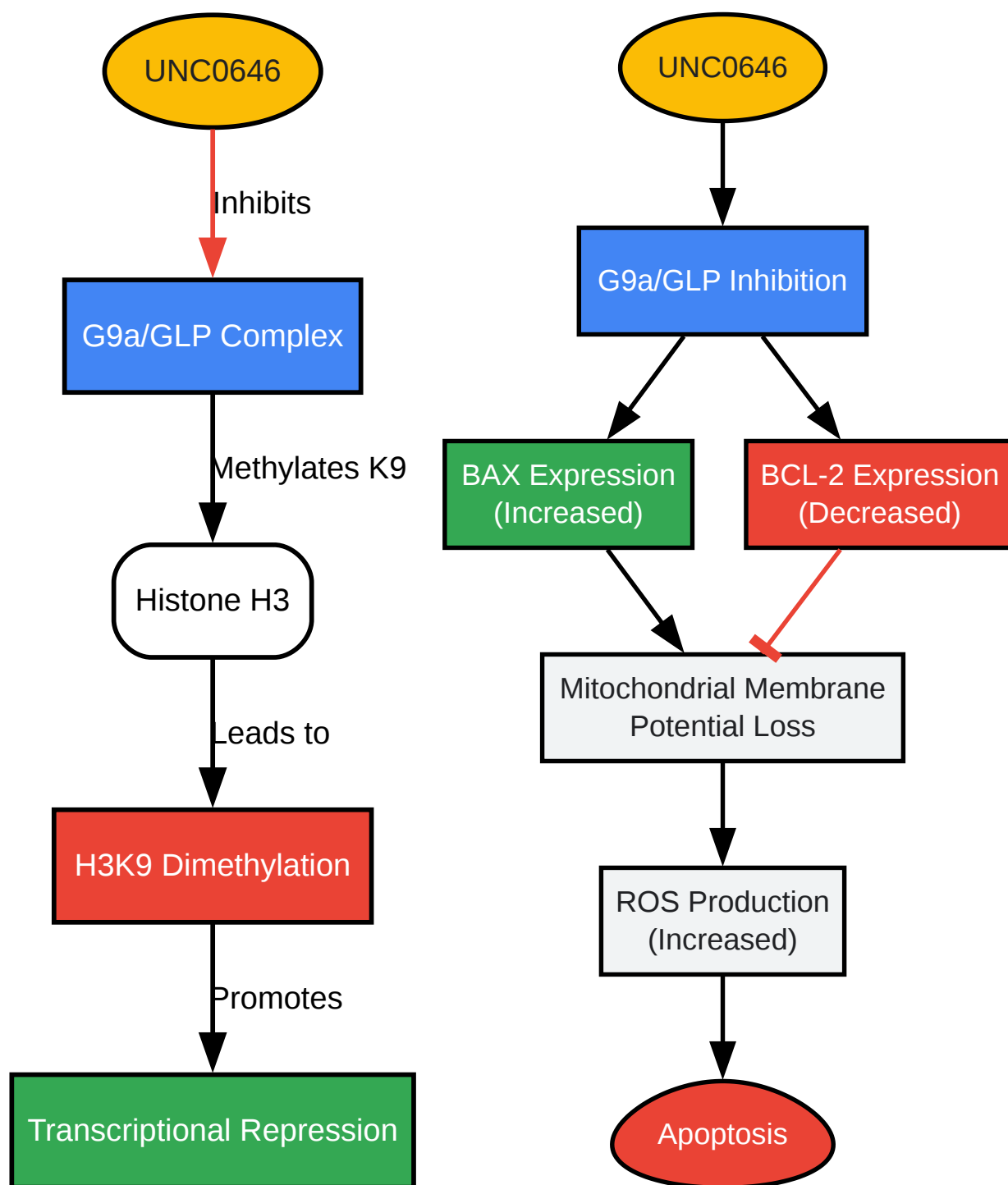
Property	Value
IUPAC Name	N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine
Molecular Formula	C ₃₆ H ₅₉ N ₇ O ₂
Molecular Weight	621.9 g/mol
CAS Number	1320288-17-2
Appearance	Crystalline solid
Solubility	DMF: 30 mg/mL, DMSO: 5 mg/mL, Ethanol: 30 mg/mL
SMILES	<chem>CC(C)N1CCN(C(C1)C)c2nc3cc(c(OC)cc3nc2NC4CCN(CC4)C5CCCCC5)OCCC6CCCCN6</chem>
InChI	InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39)

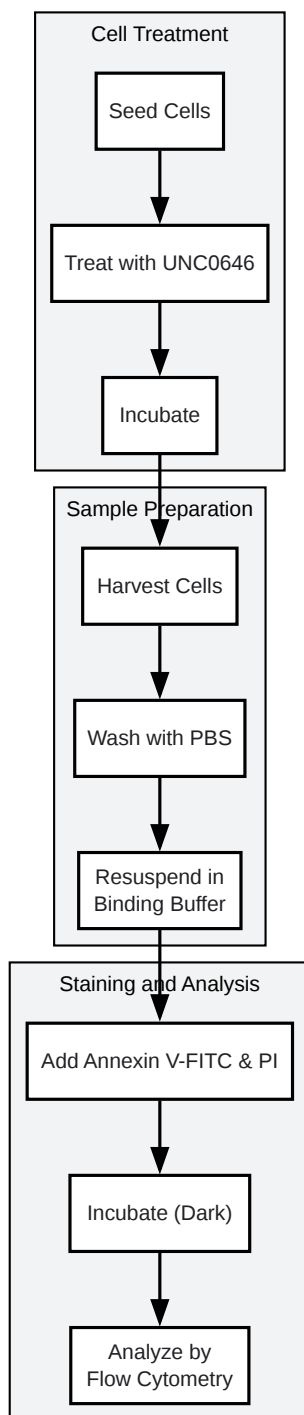
Synthesis

A detailed, step-by-step synthesis protocol for **UNC0646** is not publicly available in the cited literature. However, its synthesis is based on the established chemistry of quinazoline inhibitors. The synthesis of the closely related precursor, UNC0638, has been described and involves a multi-step sequence starting from commercially available materials to construct the core quinazoline scaffold, followed by sequential additions of the side chains. It is anticipated that the synthesis of **UNC0646** follows a similar strategy, with modifications to introduce the specific side chains.

Mechanism of Action

UNC0646 functions as a potent, substrate-competitive inhibitor of both G9a and GLP.[3] It occupies the substrate-binding groove of the enzymes, thereby preventing the methylation of their histone and non-histone substrates. The primary epigenetic consequence of G9a/GLP inhibition by **UNC0646** is a global reduction in the levels of H3K9me2.





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